methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as Methyl N-phenyl carbamate (MPC), has been studied extensively. MPC can be synthesized from aniline, urea, and methanol . The process involves various methods such as oxidative carbonylation of aniline, reductive carbonylation of nitrobenzene, alcoholysis of 1,3-diphenyl urea, methoxy carboxylation of aniline, and reaction of aniline with methyl carbamate .Scientific Research Applications
Carbamoylation of Amines
Carbamate esters, such as “methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate”, are important in the carbamoylation of primary, secondary, and aromatic amines . This process is environmentally friendly and reduces the application of hazardous materials .
Synthesis of Pharmaceuticals
Carbamates are important intermediates in the synthesis of pharmaceuticals . They can be used to modulate inter- and intramolecular interactions with target enzymes or receptors .
Agrochemicals Production
Carbamates also play a significant role in the production of agrochemicals . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .
Protecting Groups for Amines
Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Synthesis of Polyurethanes
Methyl N-phenyl carbamate, a compound similar to “methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate”, is an important intermediate for the synthesis of polyurethanes .
Chemical and Paint Industry
Carbamates play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
Mechanism of Action
Target of Action
Carbamates are generally known to interact with enzymes and receptors in the body .
Mode of Action
Carbamates, such as methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate, typically function by forming a carbamate group that can interact with its targets
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Carbamates are generally known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
methyl N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)15-11-4-2-9(3-5-11)8-12(16)14-10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFHSNDPQCIGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate |
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